Product packaging for 6-(2-oxopropyl)-1H-pyrimidine-2,4-dione(Cat. No.:CAS No. 62175-77-3)

6-(2-oxopropyl)-1H-pyrimidine-2,4-dione

Cat. No.: B14011187
CAS No.: 62175-77-3
M. Wt: 168.15 g/mol
InChI Key: DBUVTTNCNPGTOY-UHFFFAOYSA-N
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Description

6-(2-oxopropyl)-1H-pyrimidine-2,4-dione is a chemical compound offered for research purposes, with a molecular formula of C7H8N2O3. This compound features a pyrimidine-2,4-dione core structure, which is a privileged scaffold in medicinal chemistry and the development of anticancer agents . The primary research value of this compound and its analogs lies in their potential as dual inhibitors of bromodomain-containing protein 4 (BRD4) and polo-like kinase 1 (PLK1) . BRD4 is an epigenetic regulator that plays a key role in controlling gene expression for cell proliferation and survival, and its overexpression is linked to various cancers . PLK1 is a serine/threonine kinase that is critical for cell cycle progression, particularly during mitosis, and its dysregulation is also a hallmark of numerous cancers . The simultaneous inhibition of these two targets by a single molecule represents a promising strategy in cancer therapy, as it can lead to a synergistic effect—disrupting the cell cycle, inducing mitotic arrest, and promoting apoptosis in cancer cells . Structurally, the pyrimidine-2,4-dione (uracil) core is a fundamental building block in biology. The substitution pattern on this core, such as the 2-oxopropyl group at the 6-position, is designed to mimic features of known active inhibitors, potentially enabling key hydrogen bond interactions and hydrophobic contacts within enzyme binding sites . Related compounds with the pyrimidine-2,4-dione structure have been shown to bind to the BRD4 binding site, forming critical hydrogen bonds with amino acids like Asn140, and to the PLK1 ATP-binding site, interacting with residues such as Cys133 . Researchers can utilize this compound as a chemical tool to further explore these critical biological pathways or as a building block in the synthesis of more complex potential therapeutic agents. This product is intended for research and further chemical characterization in a laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O3 B14011187 6-(2-oxopropyl)-1H-pyrimidine-2,4-dione CAS No. 62175-77-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62175-77-3

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

6-(2-oxopropyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H8N2O3/c1-4(10)2-5-3-6(11)9-7(12)8-5/h3H,2H2,1H3,(H2,8,9,11,12)

InChI Key

DBUVTTNCNPGTOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=O)NC(=O)N1

Origin of Product

United States

Advanced Spectroscopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

NMR spectroscopy is an indispensable tool for the structural elucidation of pyrimidine-2,4-dione derivatives. It provides detailed information about the molecular framework, the electronic environment of individual atoms, and dynamic processes such as tautomerism.

Detailed ¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 6-(2-oxopropyl)-1H-pyrimidine-2,4-dione is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl groups and the nitrogen atoms within the pyrimidine (B1678525) ring.

N-H Protons: The protons attached to N1 and N3 would typically appear as broad singlets in the downfield region (δ 10.0-12.0 ppm), with their exact position being sensitive to solvent, concentration, and temperature.

Vinyl Proton (H5): The proton at the C5 position of the pyrimidine ring is expected to resonate as a singlet, as it has no adjacent protons for spin-spin coupling. Its chemical shift would likely be in the range of δ 5.0-6.0 ppm.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group in the oxopropyl side chain would appear as a singlet, deshielded by the adjacent pyrimidine ring and the carbonyl group. A predicted chemical shift would be in the region of δ 3.5-4.5 ppm.

Methyl Protons (-CH₃): The three protons of the terminal methyl group are expected to produce a sharp singlet in the upfield region, typically around δ 2.1-2.5 ppm.

Analysis of coupling constants would be limited in this molecule due to the prevalence of singlet signals. However, high-resolution experiments could potentially reveal long-range couplings.

Hypothetical ¹H NMR Data Table (Note: This table is predictive and not based on experimental results.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N1-H~11.5br s
N3-H~10.5br s
C5-H~5.5s
-CH₂- (oxopropyl)~4.0s
-CH₃ (oxopropyl)~2.2s

¹³C NMR and 2D NMR Techniques for Connectivity and Hybridization

The ¹³C NMR spectrum provides information on the carbon skeleton.

Carbonyl Carbons (C2, C4, C=O side chain): These carbons are the most deshielded and would appear far downfield. The ring carbonyls (C2, C4) are expected around δ 150-165 ppm, while the ketone carbonyl in the side chain would be significantly further downfield, likely > δ 200 ppm.

Ring Carbons (C5, C6): The sp² hybridized carbons of the pyrimidine ring would resonate in the intermediate region. C6, being attached to the side chain, would be further downfield than C5.

Side Chain Carbons (-CH₂-, -CH₃): The methylene and methyl carbons would appear in the upfield region of the spectrum.

2D NMR techniques such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings (though limited here), while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, and HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) C-H correlations, confirming the connectivity between the oxopropyl side chain and the pyrimidine ring.

Hypothetical ¹³C NMR Data Table (Note: This table is predictive and not based on experimental results.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ketone)~205
C4~164
C2~152
C6~145
C5~100
-CH₂- (oxopropyl)~45
-CH₃ (oxopropyl)~30

Elucidation of Tautomeric Forms and Dynamic Exchange Processes

Pyrimidine-2,4-dione and its derivatives are known to exist in different tautomeric forms, primarily the diketo, keto-enol, and dienol forms. kuleuven.be The diketo form is generally the most stable and predominant tautomer in most solvents. nih.gov The presence of the oxopropyl group at the C6 position is unlikely to significantly shift this equilibrium. NMR studies, particularly using different solvents and temperatures, could reveal the presence of minor tautomers. chemijournal.com For instance, the formation of an enol on the side-chain ketone or the ring carbonyls would lead to the appearance of new, distinct signals in both ¹H and ¹³C NMR spectra and potentially observable dynamic exchange on the NMR timescale. chemijournal.com

Vibrational Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy for Carbonyl and N-H Vibrations

IR spectroscopy is highly effective for identifying key functional groups.

N-H Stretching: The N-H bonds of the amide groups in the ring are expected to produce broad absorption bands in the range of 3100-3300 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹.

C=O Stretching: The spectrum would be characterized by strong, sharp absorption bands for the carbonyl groups. The cyclic amide carbonyls (C2=O and C4=O) typically absorb in the 1650-1720 cm⁻¹ region. medwinpublishers.com The ketone carbonyl in the side chain would likely appear at a slightly higher frequency, around 1715-1735 cm⁻¹.

C=C and C=N Stretching: Vibrations from the pyrimidine ring would be found in the 1500-1650 cm⁻¹ region.

Hypothetical IR Data Table (Note: This table is predictive and not based on experimental results.)

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H stretch3100-3300Medium, Broad
C-H stretch (aliphatic)2850-2960Medium
C=O stretch (ketone)~1725Strong
C=O stretch (amide, C4)~1700Strong
C=C stretch (ring)~1650Strong

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. For this compound (Molecular Weight: 168.15 g/mol ), the electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 168.

Key fragmentation pathways would likely involve cleavages at the bonds adjacent to the carbonyl groups (α-cleavage).

Loss of the acetyl group: A primary fragmentation would be the cleavage of the C-C bond between the methylene group and the ketone, leading to the loss of a CH₃CO radical (43 u), resulting in a fragment ion at m/z = 125.

Loss of a methyl radical: Cleavage of the methyl group from the side chain would produce a fragment at m/z = 153.

McLafferty Rearrangement: A characteristic rearrangement for ketones, if sterically possible, could occur, though it is less likely in this specific structure.

Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring itself would lead to smaller, characteristic ions.

Hypothetical Mass Spectrometry Fragmentation Table (Note: This table is predictive and not based on experimental results.)

m/zPredicted FragmentFragmentation Pathway
168[M]⁺˙Molecular Ion
153[M - CH₃]⁺Loss of methyl radical
125[M - CH₃CO]⁺Loss of acetyl radical

High-Resolution Mass Spectrometry (HRESIMS) for Precise Elemental Composition

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique for determining the exact elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C7H8N2O3, HRESIMS analysis would typically be conducted in positive ion mode, detecting the protonated molecule [M+H]+.

The calculated exact mass for the protonated form of this compound is 169.0608 Da. An experimental HRESIMS measurement would be expected to yield a value extremely close to this calculated mass, typically within a few parts per million (ppm), thereby confirming the elemental composition of C7H9N2O3 for the [M+H]+ ion and, by extension, C7H8N2O3 for the neutral molecule.

Molecular FormulaIonCalculated Exact Mass (m/z)Measured Exact Mass (m/z)Difference (ppm)
C7H8N2O3[M+H]+169.0608Data not availableData not available

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related pyrimidine-2,4-dione derivatives allows for well-founded predictions regarding its solid-state conformation and intermolecular interactions. researchgate.netnih.gov

Based on studies of similar 6-substituted uracil (B121893) derivatives, the pyrimidine-2,4-dione ring of this compound is expected to be nearly planar. nih.gov The conformational flexibility of the molecule would primarily arise from the rotation around the C6-C7 and C7-C8 single bonds of the 2-oxopropyl side chain. The orientation of this side chain relative to the pyrimidine ring will be influenced by steric and electronic factors to minimize intramolecular strain. In related structures, such as 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, the substituent at the 6-position can adopt a conformation that is nearly perpendicular to the plane of the pyrimidine ring. researchgate.net This suggests that the 2-oxopropyl group in the title compound may also adopt a non-coplanar orientation with respect to the heterocyclic core.

The crystal packing of this compound is anticipated to be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of uracil and its derivatives. nih.gov The N1-H and N3-H groups of the pyrimidine ring are strong hydrogen bond donors, while the carbonyl oxygen atoms at C2 and C4 are effective hydrogen bond acceptors.

It is highly probable that the molecules will form centrosymmetric dimers through N3-H···O4 hydrogen bonds, creating a characteristic R22(8) graph-set motif. researchgate.net These dimers can then be further linked into tapes, sheets, or a three-dimensional network through additional N1-H···O2 hydrogen bonds. Weak C-H···O interactions involving the methylene and methyl protons of the side chain may also contribute to the stability of the crystal lattice.

Theoretical and Computational Chemistry

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental tools for elucidating the electronic properties and behavior of molecules. mdpi.com These methods allow for the detailed investigation of molecular structures, energies, and orbitals.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and relative stability of various compounds. mdpi.com For 6-(2-oxopropyl)-1H-pyrimidine-2,4-dione, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), would be employed to optimize the molecule's geometry to its lowest energy state.

These studies would confirm the near-planar structure of the pyrimidine-2,4-dione ring, a characteristic feature of this heterocyclic system. Key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated and compared with experimental data where available. The stability of the molecule is assessed by analyzing its total energy. DFT calculations can predict that the diketo tautomer of the pyrimidine (B1678525) ring is the most stable form. mdpi.com Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can further elucidate stability by examining intramolecular charge transfer, electron density delocalization, and hyperconjugative interactions within the molecule. rsc.org

Table 1: Representative DFT-Calculated Parameters for Pyrimidine Derivatives

This table presents typical data obtained from DFT calculations for related pyrimidine structures, illustrating the type of information generated for this compound.

Parameter Typical Value Range Significance
C=O Bond Length 1.20 - 1.24 Å Indicates double bond character of carbonyl groups.
C-N Bond Length 1.37 - 1.40 Å Reflects partial double bond character within the ring.
N-H Bond Length ~1.01 Å Standard length for N-H single bonds.
Ring Bond Angles 115° - 125° Shows the geometry of the six-membered heterocyclic ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy and shape of these orbitals are crucial in predicting how a molecule will interact with other species. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy corresponds to a better electron-donating ability (nucleophilicity). For this compound, the HOMO is expected to be distributed over the electron-rich pyrimidine ring and the lone pairs of the nitrogen and oxygen atoms.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy indicates a better electron-accepting ability (electrophilicity). The LUMO is likely localized on the conjugated system, particularly the electron-deficient carbonyl carbons. researchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Quantum chemical calculations can determine these energy levels precisely, revealing that charge transfer within the molecule is feasible and providing insights into its reaction pathways. rsc.orgresearchgate.net

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): These areas are characterized by high electron density and are susceptible to electrophilic attack. Such regions are prominently located around the carbonyl oxygen atoms due to their high electronegativity and lone pairs of electrons. rsc.orgresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The most positive potential is typically found around the hydrogen atoms bonded to the nitrogen atoms (N-H groups) of the pyrimidine ring. rsc.orgresearchgate.net

Neutral Regions (Green): These areas represent regions with near-zero potential, such as the aliphatic parts of the 2-oxopropyl substituent.

The MEP surface provides a clear, qualitative picture of the molecule's polarity and is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding. mdpi.com

Molecular Dynamics and Conformational Space Exploration

While quantum chemical calculations often focus on static, optimized structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including conformational changes. mdpi.com

Conformational Analysis of the 2-oxopropyl Substituent

Molecular dynamics simulations can be used to explore the potential energy surface associated with the rotation of this substituent. nih.gov By simulating the molecule's movement over time, researchers can identify the most stable, low-energy conformations and the energy barriers between them. This analysis reveals the preferred spatial orientation of the side chain relative to the pyrimidine ring, which can influence how the molecule interacts with other molecules. nih.gov

Tautomeric Equilibria and Energy Barriers

The 1H-pyrimidine-2,4-dione moiety, also known as uracil (B121893), can exist in several tautomeric forms, including diketo, keto-enol, and dienol isomers. Prototropic tautomerism involves the migration of a proton, typically from a nitrogen atom to a carbonyl oxygen.

Quantum chemical calculations are essential for studying these equilibria. researchgate.net By calculating the total energies of each tautomer, the relative stabilities can be determined. For the uracil ring system, computational studies consistently show that the diketo form is the most stable isomer by a significant margin, both in the gas phase and in solution. researchgate.net Calculations can also model the transition states between tautomers to determine the activation energy barriers for interconversion. These barriers are generally high, indicating that tautomerization is a disfavored process under normal conditions. researchgate.net

Table 2: Tautomeric Forms of the Pyrimidine-2,4-dione Ring

Tautomer Name Description Relative Stability
Diketo Form Carbonyl groups at positions 2 and 4. Most Stable
2-hydroxy-4-keto Enol group at position 2, keto at position 4. Less Stable
2-keto-4-hydroxy Keto group at position 2, enol at position 4. Less Stable

Prediction of Spectroscopic Parameters

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, computational methods can be employed to forecast its Nuclear Magnetic Resonance (NMR) and vibrational spectra. These predictions are valuable for structural elucidation and for understanding the electronic and vibrational properties of the molecule.

The prediction of NMR chemical shifts through computational methods has become a standard tool in chemical research, aiding in the assignment of experimental spectra and in the structural verification of newly synthesized compounds. One of the most widely used and reliable methods for this purpose is the Gauge-Including Atomic Orbital (GIAO) method, typically employed in conjunction with Self-Consistent Field (SCF) theories like Density Functional Theory (DFT). rsc.orgkoreascience.kr

The GIAO method effectively addresses the issue of gauge-dependence in the calculation of magnetic properties, ensuring that the computed chemical shifts are independent of the origin of the coordinate system. gaussian.com The typical workflow for predicting the NMR spectrum of a molecule like this compound involves several steps:

Geometry Optimization: The first step is to obtain an accurate three-dimensional structure of the molecule. This is usually achieved by performing a geometry optimization using a suitable quantum chemical method, such as DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). mdpi.comphyschemres.org For flexible molecules, it's crucial to identify the lowest energy conformer, as the geometry significantly influences the calculated chemical shifts.

Shielding Tensor Calculation: With the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using the GIAO method at the same or a higher level of theory. gaussian.com

Chemical Shift Calculation: The isotropic shielding values (σ_iso) are obtained by averaging the diagonal elements of the shielding tensor. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, computed at the same level of theory. The chemical shift is calculated using the formula: δ = σ_ref - σ_iso.

Table 1: Representative Nuclei for NMR Chemical Shift Prediction in this compound

Atom TypeRepresentative NucleiExpected Chemical Shift Range (ppm) - General
¹HN-H (Amide)10.0 - 12.0
C-H (Vinyl)5.5 - 6.0
CH₂ (Methylene)3.5 - 4.5
CH₃ (Methyl)2.0 - 2.5
¹³CC=O (Uracil C4)160 - 170
C=O (Uracil C2)150 - 160
C=C (Uracil C6)140 - 150
C=C (Uracil C5)100 - 110
C=O (Keto)200 - 210
CH₂ (Methylene)40 - 50
CH₃ (Methyl)25 - 35

Note: The table presents generalized expected chemical shift ranges. Actual values would be determined by specific computational calculations.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational chemistry provides a powerful means to calculate these vibrational frequencies, which are invaluable for interpreting experimental spectra. The most common approach involves calculating the harmonic vibrational frequencies using DFT. researchgate.netnih.gov

The process for predicting the vibrational spectrum of this compound is as follows:

Geometry Optimization: Similar to NMR predictions, the first step is to find the minimum energy structure of the molecule through geometry optimization. physchemres.org

Frequency Calculation: At this optimized geometry, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the patterns of atomic motion for each vibration). nih.gov

Frequency Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and imperfections in the theoretical model. To improve agreement with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor, which depends on the level of theory and basis set used. researchgate.net For B3LYP/6-311++G(d,p), for example, a scaling factor around 0.96-0.98 is often applied.

Computational studies on uracil and its derivatives have shown that this method can accurately predict the positions and relative intensities of the main vibrational bands. acs.org For this compound, key vibrational modes would include:

N-H stretching vibrations of the pyrimidine ring, typically found in the 3400-3500 cm⁻¹ region. mdpi.com

C-H stretching vibrations from the methyl, methylene (B1212753), and vinyl groups.

C=O stretching vibrations from the two carbonyl groups on the uracil ring and the keto group on the side chain. These are expected to be strong absorptions in the IR spectrum, typically between 1650 and 1750 cm⁻¹. physchemres.org

C=C and C=N stretching vibrations of the pyrimidine ring.

Bending and wagging modes of the various functional groups at lower frequencies.

By analyzing the computed normal modes, each calculated frequency can be assigned to a specific type of molecular vibration, such as a stretching, bending, or torsional motion of particular bonds or functional groups.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹) - Unscaled
N-H StretchAmide3400 - 3500
C-H Stretch (Aromatic/Vinyl)C-H3000 - 3100
C-H Stretch (Aliphatic)CH₂, CH₃2850 - 3000
C=O Stretch (Keto)C=O1700 - 1750
C=O Stretch (Uracil)C=O1650 - 1720
C=C/C=N Ring StretchPyrimidine Ring1500 - 1650
CH₂/CH₃ BendingAliphatic Groups1350 - 1470

Note: This table provides generalized expected frequency ranges based on typical values for the functional groups present. Precise values and their corresponding IR intensities would be obtained from a specific DFT frequency calculation.

Applications As a Synthetic Building Block and Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

6-(2-oxopropyl)-1H-pyrimidine-2,4-dione serves as a foundational component for constructing more elaborate molecular architectures, particularly fused heterocyclic systems that are of significant interest in medicinal chemistry.

The pyrimidine-2,4-dione core is a well-established precursor for a variety of fused uracil (B121893) derivatives, including the biologically significant pyrano[2,3-d]pyrimidines. medwinpublishers.comnih.gov These fused systems are known to possess a wide range of pharmacological properties, such as antitumor and anti-inflammatory activities. nih.govnih.gov

The synthesis of pyrano[2,3-d]pyrimidines often involves the reaction of a uracil derivative with other reagents to build the fused pyran ring. Common strategies include domino reactions that begin with a Knoevenagel condensation, followed by a Michael addition or a hetero-Diels-Alder reaction and subsequent cyclization. nih.gov For instance, the reaction of barbituric acids (a related pyrimidine-2,4-dione) with aromatic aldehydes and malononitrile (B47326) can yield pyrano[2,3-d]pyrimidine derivatives. nih.govresearchgate.net Although direct examples involving this compound are specialized, its structural motifs are central to these transformations. The active methylene (B1212753) group adjacent to the ketone in 6-acetonyluracil provides a reactive site for initial condensation reactions, which can then be followed by intramolecular cyclization to form the fused pyran ring.

Table 1: Examples of Synthetic Methods for Pyrano[2,3-d]pyrimidines

Starting Materials Reaction Type Catalyst/Conditions Resulting Compound Class
Barbituric Acid, Aromatic Aldehyde, Malononitrile One-pot, three-component condensation Dibutylamine (DBA), Aqueous Ethanol Annulated pyrano[2,3-d]pyrimidine derivatives researchgate.net
Barbituric Acid, Aromatic Aldehyde, Enol Ether Knoevenagel condensation / Hetero-Diels-Alder Catalyst-free, Room Temperature Pyrano[2,3-d]pyrimidine-2,4-diones nih.gov

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netuniba.it Uracil derivatives, such as 6-aminouracil (B15529), are frequently used as key components in MCRs to generate diverse heterocyclic frameworks. researchgate.netsemanticscholar.org

While 6-aminouracil is more commonly cited, the structural features of this compound make it a suitable candidate for similar transformations. The nucleophilic nitrogen atoms of the uracil ring and the electrophilic carbon of the ketone group can participate in various MCRs. These reactions offer a rapid and atom-economical route to complex molecules, which is highly advantageous for creating libraries of compounds for pharmaceutical screening. uniba.itmdpi.com For example, MCRs are employed to synthesize fused pyrimidines like pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. semanticscholar.org

Scaffold for Library Synthesis and Diversity-Oriented Synthesis

In modern drug discovery, diversity-oriented synthesis (DOS) is a strategy used to create collections (libraries) of structurally diverse small molecules. nih.gov This approach utilizes a central molecular framework, or scaffold, which is systematically modified to generate a wide array of related compounds. The goal is to explore chemical space efficiently to find molecules with novel biological activities. nih.gov

The this compound structure is an excellent scaffold for DOS. Its key features for diversification include:

The Ketone Group: This functional group can undergo a vast number of chemical transformations, such as reduction to an alcohol, reductive amination to introduce new amine substituents, or reactions with various nucleophiles.

The Uracil Ring: The N-H groups at positions 1 and 3 can be alkylated or acylated. The carbon at position 5 is also a site for functionalization.

The Active Methylene Bridge: The CH₂ group between the ketone and the pyrimidine (B1678525) ring can be involved in condensation reactions.

By systematically applying different chemical reactions at these sites, a large and diverse library of compounds can be generated from this single scaffold. This strategy is crucial for identifying lead compounds in drug development programs. nih.gov

Investigation of Reaction Mechanisms for Further Chemical Transformations

Understanding the reaction mechanisms involving this compound is critical for optimizing existing synthetic routes and designing new chemical transformations. The formation of fused pyrimidines, for example, often proceeds through a series of well-defined steps.

In the synthesis of pyrano[2,3-d]pyrimidines from barbituric acid, an aldehyde, and a nitrile, the proposed mechanism typically involves:

Knoevenagel Condensation: The reaction is often initiated by a base-catalyzed condensation between the aldehyde and the active methylene compound (e.g., malononitrile).

Michael Addition: The resulting electron-deficient alkene undergoes a conjugate addition (Michael addition) with the nucleophilic C5 position of the barbituric acid.

Cyclization and Tautomerization: The intermediate then undergoes an intramolecular cyclization, followed by dehydration and tautomerization to yield the final, stable aromatic pyrano[2,3-d]pyrimidine system.

Studying these pathways allows chemists to control reaction outcomes, improve yields, and potentially steer the reaction towards different products by modifying reaction conditions or catalysts. This mechanistic insight is fundamental for leveraging this compound as a versatile building block for more complex and functionally diverse molecules.

Advanced Analytical Method Development

Development of Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are the cornerstone for the analysis of 6-(2-oxopropyl)-1H-pyrimidine-2,4-dione, providing essential tools for its isolation and the evaluation of its purity. Methodologies ranging from high-performance liquid chromatography to thin-layer chromatography are employed to meet diverse analytical challenges.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis and purity determination of pyrimidine-2,4-dione derivatives. While specific validated methods for this compound are not extensively published, methodologies can be developed based on the analysis of structurally related compounds. A typical approach would involve reversed-phase chromatography, which is effective for separating polar to moderately nonpolar compounds.

A C18 column is a common choice for the stationary phase due to its versatility. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer, such as a phosphate buffer, with the pH adjusted to ensure the compound is in a single ionic form for optimal peak shape. hplc.eu Detection is commonly achieved using a UV detector set at a wavelength where the pyrimidine (B1678525) ring exhibits strong absorbance.

Method validation is a critical aspect of HPLC methodology development, ensuring the method is reliable, reproducible, and accurate for its intended purpose. nih.gov Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of this compound

Parameter Specification
Column C18, 4.6 mm I.D. x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile / 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV at 270 nm
Injection Volume 10 µL
Limit of Detection (LOD) Typically in the µg/mL range nih.gov

| Limit of Quantitation (LOQ) | Typically in the µg/mL range nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its relatively low volatility and potential for thermal degradation. The presence of N-H and C=O groups contributes to its polarity and ability to form hydrogen bonds, which increases its boiling point.

To overcome these limitations, derivatization is often required to convert the analyte into a more volatile and thermally stable form. Common derivatization techniques include silylation or acylation, which target the active hydrogens on the pyrimidine ring. Following derivatization, the analysis can be performed on a nonpolar capillary column, such as one coated with 5% phenyl methylpolysiloxane (e.g., HP-5MS or DB-5MS). unsrat.ac.idresearchgate.net Helium is typically used as the carrier gas. unsrat.ac.idresearchgate.net The temperature program is optimized to ensure adequate separation from other components in the mixture. unsrat.ac.id

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool for the rapid and efficient monitoring of chemical reactions, such as during the synthesis of pyrimidine derivatives. medwinpublishers.comnih.govnih.gov It allows chemists to qualitatively track the consumption of starting materials and the formation of products over time. For pyrimidine-2,4-dione derivatives, silica gel plates are commonly used as the stationary phase.

A crucial aspect of TLC is the selection of an appropriate mobile phase (eluent) to achieve good separation. For compounds with moderate polarity like this compound, a mixture of solvents with varying polarities is often employed. For instance, a mobile phase consisting of Chloroform: Methanol: Ethyl acetate in an 8:1:2 ratio has been used for related 6-substituted pyrimidine-2,4-diones. medwinpublishers.com After development, the spots can be visualized under UV light or by using a staining agent. The retention factor (Rf) value is calculated to characterize the compound in that specific TLC system. medwinpublishers.com

Table 2: Example TLC System for Monitoring Synthesis of Pyrimidine-2,4-dione Derivatives

Parameter Specification
Stationary Phase Silica Gel 60 F254
Mobile Phase Chloroform : Methanol : Ethyl Acetate (8:1:2 v/v/v) medwinpublishers.com
Visualization UV lamp (254 nm)

| Example Rf Value | 0.57 (for a related derivative) medwinpublishers.com |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced selectivity and sensitivity, making them ideal for analyzing complex mixtures containing this compound.

LC-MS/MS for Trace Analysis and Metabolite Profiling in non-clinical contexts

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying trace levels of compounds in complex matrices. In a non-clinical setting, this method is invaluable for in vitro metabolite profiling studies. The HPLC system separates the parent compound from its metabolites, which are then detected by the mass spectrometer.

Electrospray ionization (ESI) is a common ionization source for this type of analysis, typically operated in positive ion mode for pyrimidine derivatives. The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, minimizing interferences from the matrix. To further enhance ionization efficiency and sensitivity, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be employed, although this is more common for other classes of molecules. nih.govresearchgate.net

Table 3: Hypothetical LC-MS/MS Parameters for Trace Analysis

Parameter Specification
Separation HPLC with C18 column
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Analysis Triple Quadrupole (QqQ)
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺
Product Ion (Q3) Specific fragment ion

| Application | In vitro drug metabolism studies |

GC-MS for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. As previously mentioned, this compound generally requires derivatization to increase its volatility for GC analysis. nih.gov Following derivatization (e.g., propionylation or silylation), the derivatives are separated on a capillary column. nih.gov

The separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" that can be used to identify the compound by comparing it to a spectral library. researchgate.net GC-MS is particularly useful for confirming the identity of synthetic products and identifying impurities. researchgate.net

Table 4: General GC-MS Parameters for Volatile Derivative Analysis

Parameter Specification
Derivatization Propionylation or Silylation nih.gov
GC Column DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) researchgate.net
Carrier Gas Helium at ~1 mL/min unsrat.ac.idmdpi.com
Injector Temperature 290°C unsrat.ac.id
Ion Source Electron Impact (EI) at 70 eV researchgate.net
MS Detector Quadrupole or Ion Trap

| Scan Range | 50-500 amu |

Future Research Directions

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the exploration of novel, sustainable synthetic routes to 6-(2-oxopropyl)-1H-pyrimidine-2,4-dione. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste.

Future investigations could focus on several green chemistry principles. One promising avenue is the application of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. ijper.orgijres.org Research into a one-pot microwave-assisted condensation reaction to construct the pyrimidine-2,4-dione ring followed by side-chain introduction could prove highly efficient.

Another critical area is the development of catalytic methods . The use of heterogeneous catalysts, such as sulfonic acid-functionalized nanoporous silica, could facilitate the synthesis under solvent-free conditions, simplifying purification and enabling catalyst recycling. tandfonline.com Exploring metal-organic frameworks (MOFs) as catalysts for the key condensation steps could also offer high efficiency and selectivity. Furthermore, enzymatic or chemo-enzymatic approaches could be investigated to enhance the sustainability of the synthesis, offering high specificity and mild reaction conditions.

A comparative analysis of potential sustainable synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisReduced reaction times, improved yields, potential for solvent reduction.Optimization of reaction parameters (temperature, time, power), solvent screening.
Heterogeneous CatalysisCatalyst recyclability, simplified product purification, potential for solvent-free conditions.Development of novel solid acid or base catalysts, catalyst characterization and optimization.
BiocatalysisHigh selectivity (regio- and stereoselectivity), mild reaction conditions, biodegradable catalysts.Identification and engineering of suitable enzymes, optimization of reaction media.
Flow ChemistryEnhanced safety and control, potential for scalability, integration of reaction and purification steps.Reactor design, optimization of flow parameters, development of in-line analytics.

In-depth Mechanistic Studies of its Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the interplay between the pyrimidine-2,4-dione nucleus and the 2-oxopropyl side chain. The side chain, in particular, features a ketone and an adjacent active methylene (B1212753) group, making it a hub for a variety of chemical transformations.

Future research should delve into detailed mechanistic studies of its reactivity. The active methylene group, positioned between the pyrimidine (B1678525) ring and the carbonyl group, is expected to be acidic and can be deprotonated to form a reactive enolate. This opens the door to a range of classic carbon-carbon bond-forming reactions. In-depth studies of the Claisen-Schmidt and Knoevenagel condensations with various aldehydes and ketones would be of significant interest. ijper.orgresearchgate.netwikipedia.org Mechanistic investigations could employ kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates to elucidate the reaction pathways. researchgate.net

The ketone carbonyl group itself is a site for nucleophilic attack. Future work could explore reactions such as reductions, reductive aminations, and the formation of imines and enamines. The reactivity of this ketone may be influenced by the electron-withdrawing nature of the adjacent pyrimidine-2,4-dione ring system. A systematic study of the kinetics and thermodynamics of these reactions would provide valuable insights into the electronic effects of the heterocyclic core on the side chain's reactivity.

Advanced Computational Modeling for Predicting Chemical Behavior

Computational chemistry offers a powerful toolkit for predicting and understanding the chemical behavior of molecules, complementing experimental studies. Future research should leverage advanced computational modeling to build a comprehensive in-silico profile of this compound.

Density Functional Theory (DFT) and ab initio methods can be employed to predict a range of molecular properties. These include geometric parameters, electronic structure, and spectroscopic signatures (NMR, IR, UV-Vis). Such calculations can aid in the structural confirmation of the compound and its reaction products.

Computational modeling can also be used to explore the compound's reactivity. Calculation of properties such as molecular electrostatic potential (MEP) maps, frontier molecular orbital (HOMO-LUMO) energies, and atomic charges can provide insights into the most reactive sites for electrophilic and nucleophilic attack. Furthermore, computational methods can be used to model reaction mechanisms, calculate activation energies, and predict the structures of transition states and intermediates for the reactions discussed in the previous section. This would provide a deeper understanding of the factors controlling the reactivity and selectivity of the molecule.

A summary of key properties that can be predicted using computational modeling is provided in Table 2.

PropertyComputational MethodPredicted Information
Molecular GeometryDFT, MP2Bond lengths, bond angles, dihedral angles.
Spectroscopic DataDFT (TD-DFT for UV-Vis)1H and 13C NMR chemical shifts, IR vibrational frequencies, electronic transitions.
Electronic PropertiesDFTHOMO-LUMO energies, molecular electrostatic potential, dipole moment.
Reaction MechanismsDFT, ab initioTransition state structures, activation energies, reaction pathways.

Investigation of its Role in Fundamental Chemical Processes (excluding biological function/application)

Beyond its synthesis and reactivity, this compound has the potential to play a role in various fundamental chemical processes, an area that remains largely unexplored.

One promising direction is its use in supramolecular chemistry . The pyrimidine-2,4-dione core possesses multiple hydrogen bond donor and acceptor sites, making it an excellent building block for the construction of self-assembling systems and co-crystals. tandfonline.comiucr.orgresearchgate.net The oxopropyl side chain adds another potential site for intermolecular interactions. Research into the co-crystallization of this compound with other molecules could lead to the development of new materials with interesting solid-state properties.

The compound could also be investigated as a ligand in coordination chemistry and catalysis . The nitrogen and oxygen atoms of the pyrimidine-2,4-dione ring and the ketone on the side chain could coordinate to metal centers. The resulting metal complexes could be explored for their catalytic activity in various organic transformations. For instance, complexes of this ligand could be screened as catalysts for C-H bond activation or condensation reactions. acs.org

Finally, the photochemical behavior of this compound warrants investigation. Pyrimidine-2,4-dione (uracil) and its derivatives are known to undergo photochemical reactions, such as photodimerization. mathnet.ruresearchgate.netrsc.org The presence of the oxopropyl side chain could lead to novel photochemical pathways, such as intramolecular cyclizations or rearrangements. A thorough investigation of its photochemical reactivity could uncover new light-induced transformations and potentially lead to applications in photochemistry and materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 6-(2-oxopropyl)-1H-pyrimidine-2,4-dione derivatives?

  • Methodological Answer : Alkylation of pyrimidine-2,4-dione precursors with halogenated reagents (e.g., ethyl or propyl iodides) under basic conditions is a common approach. For example, cyclopropane-containing derivatives are synthesized via nucleophilic substitution of cyclopropylamine intermediates, followed by purification via column chromatography. Characterization typically involves 1^1H/13^{13}C NMR and LCMS to confirm regioselectivity and purity .

Q. How are structural ambiguities in pyrimidine-2,4-dione derivatives resolved experimentally?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond-length discrepancies and validating hydrogen-bonding networks. For non-crystalline samples, 1^1H-13^{13}C HSQC and HMBC NMR experiments can clarify substituent positions and tautomeric forms .

Q. What spectroscopic techniques are prioritized for characterizing pyrimidine-2,4-dione derivatives?

  • Methodological Answer : 1^1H NMR (400–600 MHz) is used to identify NH and CH3_3 protons, while 13^{13}C NMR confirms carbonyl (C=O) and quaternary carbon positions. LCMS with ESI+ ionization provides molecular weight validation. For complex mixtures, 2D NMR (e.g., COSY, NOESY) resolves overlapping signals .

Advanced Research Questions

Q. How can computational docking guide the design of pyrimidine-2,4-dione derivatives as enzyme inhibitors?

  • Methodological Answer : Molecular docking tools (e.g., GOLD, AutoDock) predict binding modes by analyzing hydrogen bonds, hydrophobic interactions, and binding scores (e.g., GOLD fitness scores, X-Score). For MtbDnaE2 inhibition, substituents like 4-iodoanilino (C9) enhance binding via interactions with Arg403 and His602, as shown in docking studies .

Q. What strategies address contradictions in biological activity data for pyrimidine-2,4-dione analogues?

  • Methodological Answer : Structure-activity relationship (SAR) analysis combined with molecular dynamics simulations identifies key residues (e.g., Ala428 in MtbDnaE2) influencing activity. For example, lipophilic substituents (e.g., propyl groups in C10) improve binding affinity by 30% compared to smaller analogues, reconciling discrepancies in IC50_{50} values .

Q. How are pyrimidine-2,4-dione derivatives utilized in metal ion sensing applications?

  • Methodological Answer : Schiff base-modified derivatives (e.g., 5-[(2-hydroxy-5-nitro-benzylidene)-amino]-1H-pyrimidine-2,4-dione) act as intramolecular charge transfer (ICT) probes. These compounds selectively bind Al3+^{3+} in aqueous DMSO, detected via UV-Vis spectral shifts at 420 nm, with detection limits as low as 1 µM .

Q. What crystallographic challenges arise in analyzing pyrimidine-2,4-dione derivatives, and how are they mitigated?

  • Methodological Answer : Twinning and poor diffraction are addressed using SHELXD for phase determination and SHELXL for refinement with TWIN/BASF commands. High-resolution data (>1.0 Å) and hydrogen-bond restraints improve model accuracy for disordered moieties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.